Cas no 1072946-35-0 (4-Boronophthalic acid)

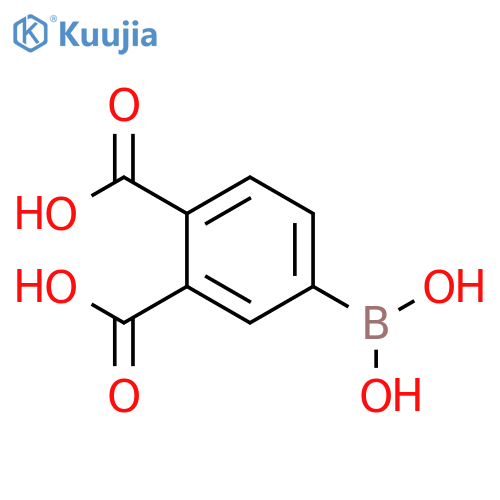

4-Boronophthalic acid structure

商品名:4-Boronophthalic acid

4-Boronophthalic acid 化学的及び物理的性質

名前と識別子

-

- 4-Boronophthalic acid

- ACMC-2098rz

- AG-D-22498

- AK-61418

- ANW-15645

- CTK4A5251

- SureCN918043

- DTXSID60674544

- 4-(DIHYDROXYBORANYL)BENZENE-1,2-DICARBOXYLIC ACID

- AKOS015833656

- CS-0175193

- XSB94635

- 4-Boronophthalicacid

- MFCD11053803

- SCHEMBL918043

- 4-Borono-1,2-benzenedicarboxylic acid

- BS-22371

- 1072946-35-0

- DB-426060

- 4-Boronobenzene-1,2-dicarboxylic acid

-

- MDL: MFCD11053803

- インチ: InChI=1S/C8H7BO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3,14-15H,(H,10,11)(H,12,13)

- InChIKey: WBFFWDAYSKENSS-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1B(O)O)C(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 210.03400

- どういたいしつりょう: 210.0335681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 115Ų

じっけんとくせい

- 密度みつど: 1.63±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(14 g/l)(25ºC)、

- PSA: 115.06000

- LogP: -1.23720

4-Boronophthalic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM136234-1g |

4-Boronophthalic acid |

1072946-35-0 | 95% | 1g |

$305 | 2023-02-03 | |

| Alichem | A019149673-5g |

4-Boronophthalic acid |

1072946-35-0 | 95% | 5g |

$733.59 | 2023-09-04 | |

| TRC | B689483-250mg |

4-Boronophthalic Acid |

1072946-35-0 | 250mg |

$ 98.00 | 2023-04-18 | ||

| Fluorochem | 219048-1g |

4-Boronophthalic acid |

1072946-35-0 | 95% | 1g |

£250.00 | 2022-03-01 | |

| A2B Chem LLC | AB50466-5g |

4-Boronophthalic acid |

1072946-35-0 | 95% | 5g |

$858.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245863-1g |

4-Boronophthalic acid |

1072946-35-0 | 95% | 1g |

¥8380.00 | 2024-08-09 | |

| 1PlusChem | 1P0038PU-1g |

4-Boronophthalic acid |

1072946-35-0 | 95% | 1g |

$239.00 | 2025-02-19 | |

| A2B Chem LLC | AB50466-250mg |

4-Boronophthalic acid |

1072946-35-0 | 95% | 250mg |

$86.00 | 2024-04-20 | |

| 1PlusChem | 1P0038PU-250mg |

4-Boronophthalic acid |

1072946-35-0 | 95% | 250mg |

$122.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245863-250mg |

4-Boronophthalic acid |

1072946-35-0 | 95% | 250mg |

¥4729.00 | 2024-08-09 |

4-Boronophthalic acid 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

1072946-35-0 (4-Boronophthalic acid) 関連製品

- 881302-73-4(5-Boronoisophthalic acid)

- 14047-29-1(4-(dihydroxyboranyl)benzoic acid)

- 1150114-66-1(3-Carboxy-5-methylphenylboronic Acid)

- 191089-06-2(4-Carboxy-3-methylphenylboronic acid)

- 1256346-18-5(3-Carboxy-4-methylphenylboronic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬